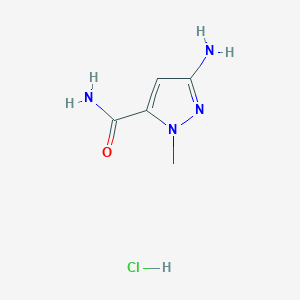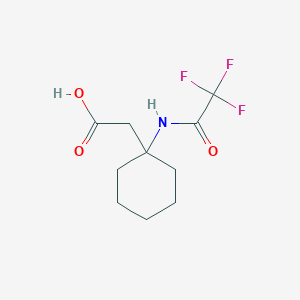
(3S)-3-(dimethylamino)butan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-(dimethylamino)butan-1-ol hydrochloride is a chemical compound with a chiral center at the third carbon atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(dimethylamino)butan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-3-chlorobutan-1-ol.
Dimethylation: The precursor undergoes a nucleophilic substitution reaction with dimethylamine to introduce the dimethylamino group.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
(3S)-3-(dimethylamino)butan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary amines.
科学研究应用
(3S)-3-(dimethylamino)butan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of (3S)-3-(dimethylamino)butan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
(3R)-3-(dimethylamino)butan-1-ol hydrochloride: The enantiomer of the compound with a different chiral center configuration.
3-(dimethylamino)propan-1-ol hydrochloride: A structurally similar compound with one less carbon atom in the chain.
3-(dimethylamino)butan-2-ol hydrochloride: A positional isomer with the hydroxyl group on the second carbon atom.
Uniqueness
(3S)-3-(dimethylamino)butan-1-ol hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and reactivity compared to its enantiomers and isomers. This uniqueness makes it valuable in applications where stereochemistry plays a crucial role.
属性
分子式 |
C6H16ClNO |
|---|---|
分子量 |
153.65 g/mol |
IUPAC 名称 |
(3S)-3-(dimethylamino)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(4-5-8)7(2)3;/h6,8H,4-5H2,1-3H3;1H/t6-;/m0./s1 |
InChI 键 |
HURWDNTWZBCMIJ-RGMNGODLSA-N |
手性 SMILES |
C[C@@H](CCO)N(C)C.Cl |
规范 SMILES |
CC(CCO)N(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13497146.png)
![9,9-Dimethyl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B13497151.png)

![rac-(2R,5R)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,4-dioxane-2-carboxylic acid](/img/structure/B13497159.png)


![Triethylamine 3-((Z)-5-chloro-2-(((E)-3-((5-chloro-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)methylene)-2,5,5-trimethylcyclohex-1-en-1-yl)methylene)benzo](/img/structure/B13497169.png)
![2-{Bicyclo[2.1.1]hexan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13497178.png)
![3-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B13497182.png)
![{6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-yl}methanol](/img/structure/B13497187.png)

![[(3-Methoxyazetidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13497195.png)
